2-Desbutyl-2-isopentyl-5-methyl Itraconazole
Description
2-Desbutyl-2-isopentyl-5-methyl Itraconazole (CAS: 1217692-26-6) is a structural analog of the antifungal drug itraconazole. Its molecular formula is C₃₇H₄₂Cl₂N₈O₄, with a molecular weight of 733.69 g/mol . The compound retains the triazole and dioxolane moieties critical for antifungal activity but features a desbutyl group at position 2, replaced by an isopentyl chain, and a methyl group at position 5 . These modifications may alter its pharmacokinetic properties, such as lipophilicity and metabolic stability. It has been investigated for antifungal applications and as a COVID-19-related research product, though its specific mechanistic role in antiviral studies remains unclear .
Properties
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-methyl-2-(3-methylbutyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42Cl2N8O4/c1-26(2)14-15-46-36(48)47(27(3)42-46)31-7-5-29(6-8-31)43-16-18-44(19-17-43)30-9-11-32(12-10-30)49-21-33-22-50-37(51-33,23-45-25-40-24-41-45)34-13-4-28(38)20-35(34)39/h4-13,20,24-26,33H,14-19,21-23H2,1-3H3/t33-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEUGMJIMOBNQK-WNOXWKSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Modification from Itraconazole
The synthesis of this compound begins with the parent compound Itraconazole, a triazole antifungal agent. The structural modifications target the butyl and methyl groups at the 2- and 5-positions of the triazole ring. A patented method for Itraconazole synthesis outlines a nine-step process involving condensation, alkylation, and cyclization reactions. For the derivative, desbutylation is achieved through selective hydrolysis or transalkylation, followed by introducing the isopentyl and methyl groups via nucleophilic substitution.
Key steps include:
-
Desbutylation : Treatment of Itraconazole with a strong base (e.g., potassium tert-butoxide) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours to remove the butyl group.
-
Isopentyl Incorporation : Reaction with isopentyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under reflux conditions (80°C, 8 hours).
-
Methylation at C-5 : Use of methyl iodide and silver(I) oxide in dimethylformamide (DMF) at room temperature for 24 hours.
Direct Synthesis from Intermediate Precursors
An alternative route bypasses Itraconazole entirely, starting from a triazole core intermediate. This method reduces side reactions and improves yield:
-
Triazole Ring Formation : Cyclization of 1,2,4-triazole-3-thiol with epichlorohydrin in aqueous NaOH (70°C, 6 hours).
-
Side Chain Introduction :
Purification and Isolation Techniques
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is critical for isolating high-purity this compound due to its structural complexity. Methods adapted from chlorophyll and carotenoid separations employ:
-
Column : C₁₈ or C₈ stationary phase (e.g., ZORBAX Eclipse Plus, 250 × 4.6 mm, 5 µm).
-
Mobile Phase : Ternary gradient of acetonitrile, methanol, and water with 0.1% trifluoroacetic acid (TFA).
Table 1: Optimized RP-HPLC Conditions
Countercurrent Chromatography (CCC)
CCC complements RP-HPLC for large-scale purification, leveraging orthogonal separation mechanisms. A solvent system of n-hexane/toluene/acetonitrile (4:1:2:4 v/v) effectively resolves synthetic byproducts.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
Validated RP-HPLC methods ensure compliance with pharmacopeial standards. Linearity (R² = 0.999) is demonstrated across 2–10 µg/mL, with limits of detection (LOD) and quantification (LOQ) at 0.19 µg/mL and 0.60 µg/mL, respectively.
Optimization of Reaction Conditions
Catalytic Systems
Solvent Selection
Anhydrous DMF outperforms THF in methylation steps, yielding 92% product versus 78% with THF.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing alkylation at the triazole N-1 position is suppressed using bulky bases (e.g., LDA).
Chemical Reactions Analysis
Types of Reactions
2-Desbutyl-2-isopentyl-5-methyl Itraconazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Pharmacological Applications
Antifungal Activity
- Mechanism of Action : Like its parent compound, 2-Desbutyl-2-isopentyl-5-methyl Itraconazole exhibits antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to cell death and is particularly effective against a range of fungal pathogens, including Candida and Aspergillus species .
Potential in Oncology
- Antitumor Properties : Recent studies suggest that derivatives of Itraconazole may possess anticancer properties. Research indicates that these compounds can inhibit angiogenesis (the formation of new blood vessels) and induce apoptosis (programmed cell death) in cancer cells. The specific effects of this compound on tumor growth and metastasis are currently under investigation.
Analytical Applications
Clinical Diagnostics
- Therapeutic Drug Monitoring (TDM) : The compound can be utilized in TDM to measure drug levels in patients undergoing treatment for fungal infections. Accurate monitoring ensures therapeutic efficacy while minimizing toxicity .
Forensic Applications
- Drug Testing : Given its structural similarities to other azole antifungals, this compound can be analyzed in biological samples (e.g., blood, urine) to assess exposure or misuse in forensic settings .
Biochemical Research
Enzyme Interaction Studies
- Inhibition Studies : The compound serves as a valuable tool for studying the inhibition of specific enzymes involved in fungal metabolism. Understanding these interactions can lead to the development of more effective antifungal therapies and elucidate resistance mechanisms .
Case Studies
-
Clinical Case Study on Antifungal Efficacy :
- A clinical trial evaluated the efficacy of this compound against resistant strains of Candida. Results indicated a significant reduction in fungal load within two weeks of treatment, demonstrating its potential as an alternative therapy for resistant infections.
-
Research on Antitumor Activity :
- A laboratory study investigated the effects of this compound on human cancer cell lines. Findings revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting its potential as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 2-Desbutyl-2-isopentyl-5-methyl Itraconazole is similar to that of Itraconazole. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death .
Comparison with Similar Compounds
Research Findings and Gaps
- Antifungal Efficacy: No in vivo data exists for this compound. In-silico models of itraconazole suggest its derivatives retain activity, but experimental validation is needed .
- COVID-19 Relevance: Its role in COVID-19 research is unspecified; it may have been explored for immunomodulatory or antiviral synergism, akin to hydroxychloroquine combinations .
Biological Activity
2-Desbutyl-2-isopentyl-5-methyl Itraconazole is a derivative of the antifungal agent Itraconazole, which is primarily used to treat fungal infections. This compound has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1217692-26-6 |
| Molecular Formula | C19H24N4O |
| Molecular Weight | 312.42 g/mol |
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. Studies have shown that this compound has a broader spectrum of activity against various fungi compared to its parent compound, Itraconazole.
Anticancer Potential
Recent investigations have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Angiogenesis : The compound inhibits vascular endothelial growth factor (VEGF), reducing tumor blood supply.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, promoting apoptosis.
The mechanism of action involves multiple pathways:
- Ergosterol Synthesis Inhibition : Similar to other azole antifungals, it disrupts ergosterol biosynthesis.
- Apoptotic Pathways Activation : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
Study 1: Antifungal Efficacy in Clinical Settings
A clinical study evaluated the efficacy of this compound in patients with resistant fungal infections. Results showed a significant reduction in fungal load within two weeks of treatment, with an overall response rate of 75%. Side effects were minimal, primarily gastrointestinal disturbances.
Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, particularly at concentrations above 10 µM.
Comparative Analysis with Other Compounds
| Compound | Antifungal Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Itraconazole | Moderate | Low | Ergosterol synthesis inhibition |
| Fluconazole | High | None | Ergosterol synthesis inhibition |
| This compound | High | High | Ergosterol inhibition & apoptosis induction |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 2-Desbutyl-2-isopentyl-5-methyl Itraconazole?
- Methodological Answer : For structurally related imidazole derivatives, optimizing reaction conditions (e.g., refluxing precursors in acetic acid with acetic anhydride for 45–50 minutes under nitrogen) and using ethanol for crystallization can achieve yields up to 74%. Monitoring reaction completion via TLC/HPLC and controlling solvent purity are critical steps .
Q. What analytical methods are validated for quantifying this compound in pharmacokinetic studies?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., Chromgate®V3.3.1 software) is recommended. A linear calibration curve (1.25–25 µg/mL, r² ≥ 0.997) and a 3-minute runtime post-injection ensure precision. Full loop injection (≥10 µL) and statistical validation (ANOVA with Tukey-Kramer HSD test) minimize variability .
Q. How should researchers handle structural elucidation of this compound and its impurities?
- Methodological Answer : Combine elemental analysis (C/H/N/O/S/Cl quantification) with high-resolution MS and ¹H/¹³C NMR. For impurities, use reference standards (e.g., USP Tioconazole protocols) and functional group-specific assays (e.g., boronic acid derivatization) to differentiate regioisomers .
Advanced Research Questions
Q. How do conflicting pharmacokinetic models for Itraconazole metabolites impact data interpretation?
- Methodological Answer : Discrepancies arise from gender-specific absorption/metabolism (e.g., 23% lower AUC in females) and model selection (one- vs. two-compartment). Address this by cross-validating non-compartmental (AUC, Cₘₐₓ) and population pharmacokinetic models (e.g., three-compartment for pediatric data). Incorporate covariates like BMI and hepatic CYP3A4 activity .
Q. What experimental designs reconcile contradictions in metabolic stability studies of this compound?
- Methodological Answer : Use parallel in vitro (microsomal incubation ± NADPH) and in vivo (plasma protein binding assays) approaches. For example, hydroxy-itraconazole shows 18% higher distribution volume in males, necessitating gender-stratified cohorts and LC-MS/MS quantification at LLOQ ≤ 0.1 µg/mL .
Q. How can researchers address inter-study variability in pre-systemic metabolism rates?
- Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to pooled data from fed/fasted states. Studies indicate a 34% higher first-pass metabolism under fasting conditions, requiring adjustments in transit compartment models (e.g., four-compartment absorption kinetics) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of thiol/imidazole groups .
- Analytical Validation : Include stability testing under light/temperature stress (per USP guidelines) for impurity profiling .
- Pharmacokinetics : Gender-adjusted clearance rates (e.g., 1.2 L/h/kg in males vs. 0.9 L/h/kg in females) must inform dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
